molecular formula C13H11Cl2N3O2S B6287051 N'-((2,4-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide CAS No. 2586233-02-3

N'-((2,4-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide

Cat. No.: B6287051
CAS No.: 2586233-02-3
M. Wt: 344.2 g/mol
InChI Key: UVVWHLQGFJWVAD-CAOOACKPSA-N
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Description

N’-((2,4-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is a chemical compound known for its potential applications in medicinal chemistry and material science. This compound features a unique structure combining a pyridine ring substituted with chlorine atoms and a sulfonohydrazide moiety, which contributes to its diverse chemical reactivity and biological activity.

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrimidines, are known to interact with various biological targets, including serotonin (5-ht) receptor sites .

Mode of Action

It’s known that pyrimidines, which share structural similarities, undergo nucleophilic aromatic substitution reactions . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This suggests that N’-((2,4-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide might interact with its targets in a similar manner.

Result of Action

Related compounds have shown cytotoxic activities against various cell lines . This suggests that N’-((2,4-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide might also exhibit similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 2,4-dichloropyridine and 4-methylbenzenesulfonohydrazide.

    Condensation Reaction: The key step involves the condensation of 2,4-dichloropyridine-3-carbaldehyde with 4-methylbenzenesulfonohydrazide in the presence of an acid catalyst such as acetic acid. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions.

    Purification: The crude product is purified by recrystallization from a suitable solvent, often ethanol, to obtain the pure compound.

Industrial Production Methods

Industrial production of N’-((2,4-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Using large reactors to handle the increased volume of reactants.

    Continuous Flow Chemistry: To enhance efficiency and yield, continuous flow reactors may be employed.

    Purification and Quality Control: Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzene ring, leading to the formation of sulfone derivatives.

    Reduction: Reduction of the hydrazone linkage can yield corresponding hydrazine derivatives.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Amines, thiols, or alcohols for substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Agents: Due to its structural similarity to known bioactive molecules, it is investigated for potential antimicrobial properties.

    Cancer Research: Studies have explored its role as a potential inhibitor of certain enzymes involved in cancer cell proliferation.

Industry

    Dye and Pigment Production: The compound’s chromophoric properties make it useful in the synthesis of dyes and pigments.

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

Comparison with Similar Compounds

Similar Compounds

  • N’-((2,4-Dichlorophenyl)methylene)-4-methylbenzenesulfonohydrazide
  • N’-((2,4-Dichloropyridin-3-yl)methylene)-4-chlorobenzenesulfonohydrazide

Uniqueness

N’-((2,4-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide stands out due to the presence of both the dichloropyridine and sulfonohydrazide moieties, which confer unique chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry and material science.

Properties

IUPAC Name

N-[(E)-(2,4-dichloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O2S/c1-9-2-4-10(5-3-9)21(19,20)18-17-8-11-12(14)6-7-16-13(11)15/h2-8,18H,1H3/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVWHLQGFJWVAD-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CN=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CN=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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